1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound’s structure includes a fluorophenyl group, a thiadiazole ring, a pyrrole ring, and a pyrazole ring, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with 1,3-diketones.
Coupling Reactions: The final step involves coupling the synthesized intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis due to its reactive functional groups. It can be used to synthesize more complex molecules for various applications.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiadiazole and pyrazole rings can form hydrogen bonds with amino acid residues. This multi-faceted interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 1-(2-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Uniqueness: The presence of the fluorophenyl group in 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated or brominated analogs
Biological Activity
The compound 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1144482-14-3) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H15FN4O3S with a molecular weight of 350.4 g/mol . The structure features a thiadiazole ring, which is known for its pharmacological properties. The presence of the fluorophenyl and pyrrole moieties contributes to its biological activity.
Property | Value |
---|---|
CAS Number | 1144482-14-3 |
Molecular Formula | C₁₅H₁₅FN₄O₃S |
Molecular Weight | 350.4 g/mol |
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A study by Alam et al. (2020) demonstrated that compounds similar in structure to the target compound showed notable cytotoxicity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15) .
Key Findings :
- IC50 Values : The most active compound in related studies had an IC50 value of 4.27 µg/mL against SK-MEL-2 cells.
- Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as ERK1/2, leading to cell cycle arrest and apoptosis.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications on the thiadiazole ring significantly influence biological activity. For instance, substituents at specific positions on the phenyl ring enhance cytotoxic effects .
Study 1: Cytotoxic Evaluation
In a comparative study involving various thiadiazole derivatives, compounds were evaluated for their ability to inhibit cancer cell proliferation using the MTT assay. The results indicated that compounds with specific substitutions exhibited enhanced activity against breast carcinoma (T47D) and colorectal carcinoma (HT-29) .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to several targets involved in cancer progression. These studies suggest that the compound may effectively interact with enzymes crucial for tumor growth .
Properties
Molecular Formula |
C18H15FN6O2S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15FN6O2S/c1-27-11-15-22-23-18(28-15)21-16(26)12-10-20-25(14-7-3-2-6-13(14)19)17(12)24-8-4-5-9-24/h2-10H,11H2,1H3,(H,21,23,26) |
InChI Key |
DSZKMJNYECZFPF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.